molecular formula C11H13NO5S B077692 4-(Morpholine-4-sulfonyl)-benzoic acid CAS No. 10252-82-1

4-(Morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B077692
CAS No.: 10252-82-1
M. Wt: 271.29 g/mol
InChI Key: IGXVSENNUSQCOL-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-benzoic acid is an organic compound that features a benzoic acid moiety substituted with a morpholine-4-sulfonyl group

Scientific Research Applications

4-(Morpholine-4-sulfonyl)-benzoic acid has a wide range of applications in scientific research:

Future Directions

The future directions of “4-(Morpholine-4-sulfonyl)-benzoic acid” could involve its use in proteomics research . Additionally, the morpholine motif in this compound is frequently found in biologically active molecules and pharmaceuticals, suggesting potential applications in these areas .

Mechanism of Action

Target of Action

The primary target of 4-(Morpholine-4-sulfonyl)-benzoic acid is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme mediates NO downstream signaling by the generation of cGMP .

Mode of Action

The compound interacts with sGC in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations, and this activation is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation of sGC by this compound is potentiated by the heme-iron oxidants .

Biochemical Pathways

The activation of sGC leads to an increase in the levels of cGMP . This, in turn, affects various downstream pathways, including the relaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . It also leads to the phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Result of Action

The activation of sGC and the subsequent increase in cGMP levels lead to various molecular and cellular effects. These include vasorelaxation of isolated arteries and an increase in cGMP levels in cultured rat aortic smooth muscle cells . In vivo, the compound has been shown to decrease arterial blood pressure in anesthetized pigs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heme-iron oxidants potentiates the activation of sGC by this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid typically involves the sulfonylation of benzoic acid derivatives with morpholine. One common method includes the reaction of 4-chlorosulfonylbenzoic acid with morpholine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, benzyl alcohol derivatives, and various substituted benzoic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholine-4-sulfonyl)-benzoic acid is unique due to its combination of the benzoic acid moiety and the morpholine-4-sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXVSENNUSQCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339884
Record name 4-(Morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-82-1
Record name 4-(Morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholine-4-sulfonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylethylamine (1.76 g, 13.6 mmol, 2.37 ml) and morpholine (1.98 g, 22.7 mmol, 1.98 ml) in THF (40 ml) was added, dropwise over 0.5 h, a solution of 4-(chlorosulfonyl)benzoic acid (2.50 g, 11.3 mmol) in THF (17 ml). After stirring at room temperature for 18 h the reaction was poured into H2O (150 ml) and washed with EtOAc. The aqueous layer was acidified (pH 1) with concentrated HCl, and the precipitate collected, washed with cold H2O, and dried under vacuum over P2O5 to give 2.68 g (87%) of 4-(4-morpholinylsulfonyl)-benzoic acid as an off-white solid.
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-(chlorosulfonyl)-benzoic acid (0.5 g, 2.2 mmol) in THF (20 ml) was added morpholine (0.434 ml, 5 mmol) dropwise over 5 min, and this mixture stirred at r.t.for 1 h. Water (50 ml) was then addedand the mixture agitated, the phases were separated and the aqueous phase extracted with EtOAc (2×50 ml). The combined organic phases were washed with satd. aq. NaCl solution, dried, filtered and evaporated. The residue was chromatographed over SiO2 (Merck 230-400 mesh) eluting with a CHCl3/(acetone+10% HCO2H) (9:1), the product fractions were pooled, evaporated and dried in vacuo (0.05 mmHg, 50° C.) to afford the title compound as a beige solid (270 mg, 20% yield), MS: m/e=271 (M+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.434 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
20%

Synthesis routes and methods III

Procedure details

The title intermediate is prepared from 4-(chlorosulfonyl)benzoic acid (CAS 10130-89-9) (662 mg, 3.0 mmol) and morpholine (522 mg, 6.0 mmol) in a manner substantially similar to Procedure F to provide 450 mg (55%) of the title compound. MS (ES+) 272.3 (M+H)+.
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
522 mg
Type
reactant
Reaction Step One
Yield
55%

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